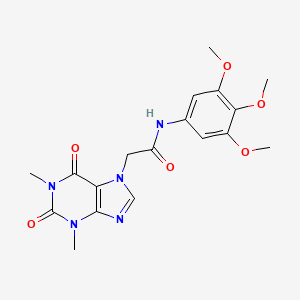
2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-ethylphenyl)acetamide
Descripción general
Descripción
2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-ethylphenyl)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-ethylphenyl)acetamide typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Acetamide Formation: The final step involves the acylation of the benzoxazole derivative with 4-ethylphenylacetic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the benzoxazole ring.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The bromine atom in the benzoxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products may include substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Benzoxazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the development of organic semiconductors and fluorescent materials.
Biology
Antimicrobial Agents: Benzoxazole derivatives have shown potential as antimicrobial agents against various pathogens.
Enzyme Inhibitors: These compounds can act as inhibitors of specific enzymes, making them useful in biochemical research.
Medicine
Drug Development: The compound may be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Dye and Pigment Production: Benzoxazole derivatives are used in the synthesis of dyes and pigments due to their chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-ethylphenyl)acetamide would depend on its specific biological target. Generally, benzoxazole derivatives may interact with proteins or enzymes, altering their function. This interaction could involve binding to active sites or allosteric sites, leading to inhibition or activation of the target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-ethylphenyl)acetamide
- 2-(6-fluoro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-ethylphenyl)acetamide
Uniqueness
The presence of the bromine atom in 2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-ethylphenyl)acetamide may confer unique properties such as increased reactivity in substitution reactions and potential biological activity. The ethyl group on the phenyl ring may also influence the compound’s lipophilicity and overall pharmacokinetic profile.
Propiedades
IUPAC Name |
2-(6-bromo-2-oxo-1,3-benzoxazol-3-yl)-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3/c1-2-11-3-6-13(7-4-11)19-16(21)10-20-14-8-5-12(18)9-15(14)23-17(20)22/h3-9H,2,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDHKAHHMIYVAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Br)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-chlorophenyl)-N-methyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3607086.png)
![7-(DIFLUOROMETHYL)-N-{4-[(2-METHOXYPHENYL)SULFAMOYL]PHENYL}-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B3607089.png)
![7-(DIFLUOROMETHYL)-5-PHENYL-N-[(THIOPHEN-2-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B3607093.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[4-(piperidin-1-ylcarbonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3607099.png)
![(5Z)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B3607105.png)

![7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-8-PHENOXY-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B3607116.png)
![METHYL 3-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]THIOPHENE-2-CARBOXYLATE](/img/structure/B3607120.png)
![Methyl 2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4,5-dimethoxybenzoate](/img/structure/B3607126.png)

![(2-METHYLPHENYL)METHYL 4-{2-[(2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE](/img/structure/B3607134.png)
![2-(5-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)-N-(2-METHOXYPHENYL)ACETAMIDE](/img/structure/B3607150.png)
![METHYL 2-({2-[5-(1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)BENZOATE](/img/structure/B3607160.png)
![N-benzyl-2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B3607175.png)
